molecular formula C6H10N4O B8711978 2-Amino-6-(dimethylamino)pyrimidin-4-ol

2-Amino-6-(dimethylamino)pyrimidin-4-ol

Cat. No.: B8711978
M. Wt: 154.17 g/mol
InChI Key: KCSATFXTZGNTPK-UHFFFAOYSA-N
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Description

2-Amino-6-(dimethylamino)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, an amino group at position 2, and a dimethylamino substituent at position 4. Its molecular formula is C₆H₁₀N₄O, with a monoisotopic mass of 154.0855 g/mol. The dimethylamino group enhances electron-donating properties, influencing its reactivity and biological interactions. Microwave-assisted synthesis methods have been optimized for related compounds, offering advantages such as solvent-free conditions and high yields .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-amino-4-(dimethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H10N4O/c1-10(2)4-3-5(11)9-6(7)8-4/h3H,1-2H3,(H3,7,8,9,11)

InChI Key

KCSATFXTZGNTPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)NC(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key differences among pyrimidine derivatives arise from substituent variations at positions 2, 4, 5, and 5. Below is a comparative analysis:

Compound Name Substituents (Position) Key Structural Features
2-Amino-6-(dimethylamino)pyrimidin-4-ol 2-NH₂, 4-OH, 6-N(CH₃)₂ Electron-rich due to dimethylamino group
2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol 2-N(CH₃)₂, 4-OH, 5-CH₃, 6-CH₃ Steric hindrance from methyl groups
6-Amino-2-methoxypyrimidin-4-ol 2-OCH₃, 4-OH, 6-NH₂ Methoxy group reduces basicity
6-Amino-2-(methylthio)pyrimidin-4-ol 2-SCH₃, 4-OH, 6-NH₂ Thioether enhances lipophilicity
6-Amino-5-nitrosopyrimidin-4-ol derivatives 5-NO, 6-NH₂ (varies) Nitroso group enables metal coordination

Key Observations :

  • The dimethylamino group in the target compound enhances solubility in polar solvents compared to methylthio or methoxy analogues .
  • Steric effects from methyl groups in 5,6-dimethyl derivatives reduce reactivity in nucleophilic substitutions .

Insights :

  • Fluorinated and mercapto derivatives exhibit stronger binding to UBE2C, a ubiquitin-conjugating enzyme, compared to dimethylamino analogues .
  • Anti-inflammatory activity in 2-amino-6-(4-chlorophenyl)pyrimidin-4-yl derivatives (87–88% inhibition) suggests aryl substituents enhance bioactivity .

Spectroscopic and Physical Properties

NMR and IR Data Comparison :

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Reference
This compound Amino: 5.1–5.3 (broad) NH/OH: 3456–3182
2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol CH₃: 2.1–2.3, NH: 6.8 C=O: 1670, NH: 3300
6-Amino-2-methylpyrimidin-4-ol CH₃: 2.5, NH: 6.2 NH/OH: 3200–3100

Analysis :

  • Broad NH/OH signals in the target compound (3456–3182 cm⁻¹) indicate strong hydrogen bonding, similar to methoxy and methylthio analogues .
  • Methyl groups in 5,6-dimethyl derivatives downfield-shift adjacent protons due to electron-withdrawing effects .

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